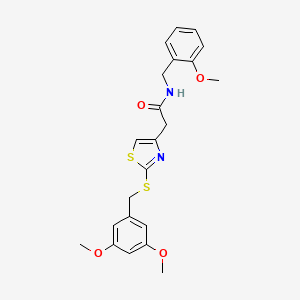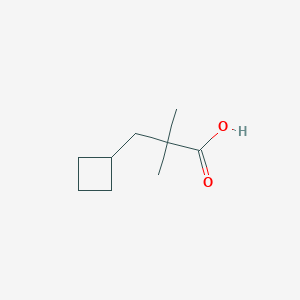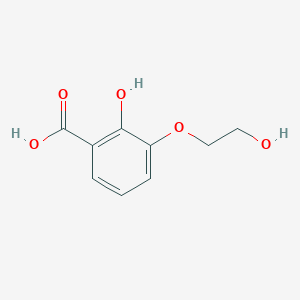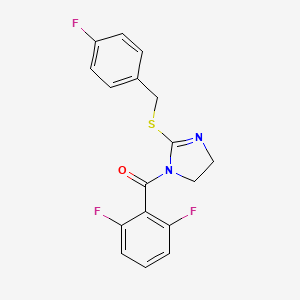
(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and a thioether-linked imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Difluorophenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its fluorinated aromatic rings, which can be detected using various spectroscopic techniques.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and imidazole moiety allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2,6-difluorophenyl)(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom on the benzyl group.
(2,6-difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a methyl group instead of a fluorine atom on the benzyl group.
Uniqueness
The uniqueness of (2,6-difluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone lies in its dual fluorination, which can enhance its binding affinity and specificity for certain biological targets. The presence of both fluorinated aromatic rings and a thioether-linked imidazole moiety provides a versatile scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYISRDEYEIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2971760.png)
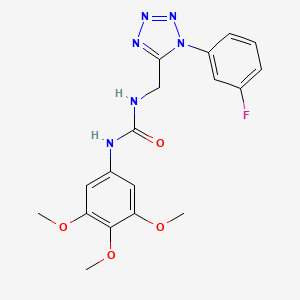
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
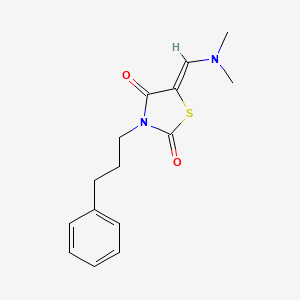

![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-[(4-chlorophenyl)methyl]-1,2-dihydropyrazin-2-one](/img/structure/B2971774.png)
![(2E)-2-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE](/img/structure/B2971775.png)

![ethyl 7-butyl-6-(3,5-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2971778.png)
